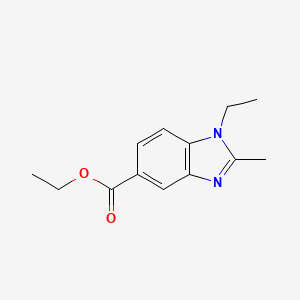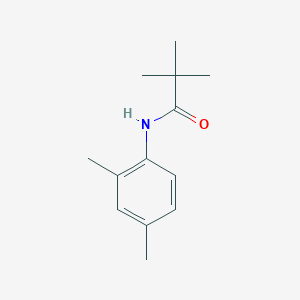
Clofenoxyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Clofenoxyde is an organic compound with the molecular formula C16H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical structure, which includes two chlorine atoms and an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions: Clofenoxyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: Clofenoxyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phenolic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Clofenoxyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain infections.
Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.
作用機序
The mechanism of action of Clofenoxyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with cell wall synthesis and protein function.
類似化合物との比較
2,4-Dichlorophenol: Shares structural similarities with Clofenoxyde but lacks the ether linkage.
4-Chlorophenoxyacetic Acid: Another structurally related compound used in the synthesis of this compound.
Phenoxyacetic Acid Derivatives: A class of compounds with similar chemical properties and applications.
Uniqueness of this compound: this compound is unique due to its specific combination of chlorine atoms and ether linkage, which imparts distinct chemical and biological properties
特性
CAS番号 |
3030-53-3 |
|---|---|
分子式 |
C16H12Cl2O3 |
分子量 |
323.2 g/mol |
IUPAC名 |
2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 |
InChIキー |
JVVSVPLSTGMSJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
正規SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |
Key on ui other cas no. |
3030-53-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
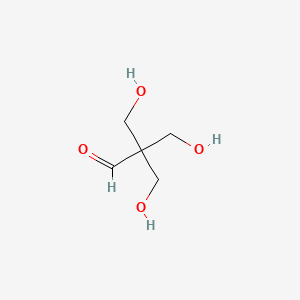
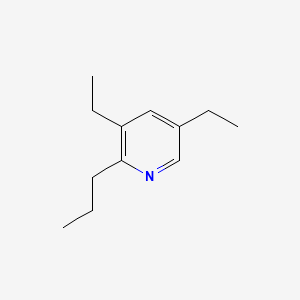
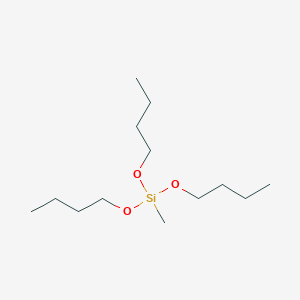
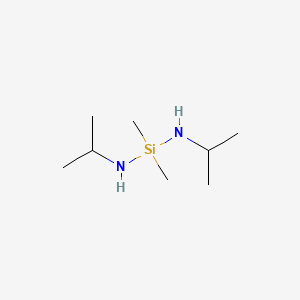
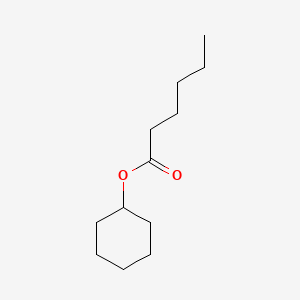
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)
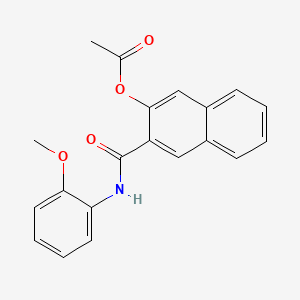
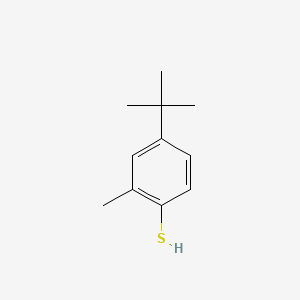
amine](/img/structure/B1596541.png)
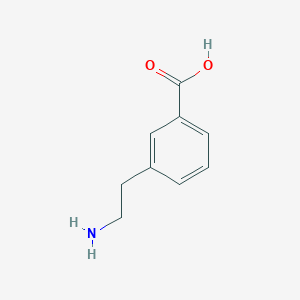
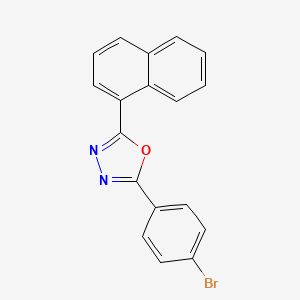
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
